6-Acetamidopicolinic acid
CAS No.: 26893-72-1
Cat. No.: VC20898458
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26893-72-1 |
---|---|
Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | 6-acetamidopyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Standard InChI Key | LOMWKYHCHCZVCC-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC(=N1)C(=O)O |
Canonical SMILES | CC(=O)NC1=CC=CC(=N1)C(=O)O |
Introduction
Property | Value | Basis |
---|---|---|
Molecular Formula | C₈H₈N₂O₃ | Structural composition |
Molecular Weight | 180.16 g/mol | Calculated from atomic weights |
Physical Appearance | White to off-white crystalline solid | Based on similar pyridine derivatives |
Solubility | Moderately soluble in water; soluble in polar organic solvents | Based on functional group analysis |
Melting Point | Expected range: 180-220°C | Estimated from similar compounds |
pKa | ~3-4 (carboxylic acid group) | Estimated from similar pyridine carboxylic acids |
Chemical Reactions and Transformations
6-Acetamidopicolinic acid can participate in various chemical reactions characteristic of its functional groups. Based on its structure and the known chemistry of related compounds, the following reactions and transformations are anticipated:
Hydrolysis of the Acetamido Group
As demonstrated in the synthesis section, the acetamido group of 6-acetamidopicolinic acid can undergo hydrolysis under basic conditions to yield 6-aminopicolinic acid. This reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon of the acetamido group . The reaction can be represented as:
6-Acetamidopicolinic acid + NaOH → 6-Aminopicolinic acid + Sodium acetate
Carboxylic Acid Reactions
The carboxylic acid group at the 2-position can undergo typical reactions of carboxylic acids:
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to primary alcohols using reducing agents
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Salt formation: Deprotonation with bases to form carboxylate salts
Metal Coordination
Like picolinic acid, 6-acetamidopicolinic acid can potentially function as a bidentate chelating agent for metal ions. Picolinic acid is known to chelate elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . The presence of the acetamido group at the 6-position may modify the chelating properties, potentially creating tri-dentate coordination possibilities with certain metal ions.
Table 2: Potential Chemical Transformations of 6-Acetamidopicolinic Acid
Reaction Type | Reagents | Expected Product | Potential Applications |
---|---|---|---|
Hydrolysis | NaOH, heat | 6-Aminopicolinic acid | Pharmaceutical intermediates |
Esterification | ROH, H⁺ catalyst | 6-Acetamidopicolinic acid esters | Modified solubility, prodrugs |
Amidation | R-NH₂, coupling agent | 6-Acetamidopicolinic acid amides | Peptide-like structures |
Metal Chelation | Metal ions (Zn²⁺, Fe²⁺, etc.) | Metal complexes | Nutritional supplements, catalysts |
Reduction | LiAlH₄ or NaBH₄ | 6-Acetamido-2-(hydroxymethyl)pyridine | Alcohol derivatives |
Applications in Pharmaceutical Research
The primary application of 6-acetamidopicolinic acid appears to be as a synthetic intermediate in the preparation of 6-aminopicolinic acid, which may have pharmaceutical applications . Based on the chemistry and biology of related compounds, potential pharmaceutical applications for derivatives of 6-acetamidopicolinic acid might include:
Metal Chelation Therapeutics
Picolinic acid is known to function as a bidentate chelating agent for various metal ions . Modified derivatives like 6-acetamidopicolinic acid could potentially serve as the basis for metal chelation therapies designed to:
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Address metal imbalances in conditions like Wilson's disease (copper overload)
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Deliver essential trace elements in bioavailable forms
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Remove toxic heavy metals from the body
Neuroprotective Agents
Research on picolinic acid has suggested neuroprotective effects . Derivatives of 6-acetamidopicolinic acid might be investigated for similar properties, potentially applicable to neurodegenerative disorders.
Antimicrobial Development
High concentrations of picolinic acid have demonstrated antimicrobial effects against Mycobacterium avium complex (MAC) . The modified structure of 6-acetamidopicolinic acid might yield compounds with enhanced or more selective antimicrobial properties.
Building Blocks for Drug Synthesis
As a bifunctional compound containing both carboxylic acid and acetamido groups, 6-acetamidopicolinic acid represents a valuable building block for the synthesis of more complex pharmaceutical entities, particularly those based on functionalized pyridine scaffolds.
Table 3: Potential Pharmaceutical Applications of 6-Acetamidopicolinic Acid and Derivatives
Application Area | Mechanism | Potential Advantage | Development Stage |
---|---|---|---|
Metal Chelation Therapy | Formation of stable metal complexes | Modified bioavailability of essential metals | Theoretical |
Neuroprotection | Possible modulation of kynurenine pathway | Novel mechanism for neurodegenerative diseases | Early research |
Antimicrobial Agents | Metal chelation preventing microbial metal acquisition | Resistance-evading mechanism | Theoretical |
Immunomodulation | Possible influence on macrophage activation | Novel immune system regulation | Theoretical |
Synthetic Building Block | Incorporation into complex drug molecules | Versatile functionalized scaffold | Current application |
Analytical Methods for Detection and Quantification
Standard analytical techniques would be applicable for the detection and quantification of 6-acetamidopicolinic acid. Based on its chemical structure and the methods commonly used for similar compounds, the following analytical approaches would be suitable:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide structural confirmation and purity assessment. Characteristic signals would include those from the pyridine ring protons, the acetamido methyl group, and the carboxylic acid proton.
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the carboxylic acid (C=O stretch at ~1700-1725 cm⁻¹), amide (C=O stretch at ~1630-1680 cm⁻¹), and pyridine ring.
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UV-Visible Spectroscopy: The pyridine ring would provide characteristic absorption in the UV region, potentially useful for quantitative analysis.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be suitable for both qualitative and quantitative analysis.
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Gas Chromatography (GC): Would require derivatization (e.g., trimethylsilylation of the carboxylic acid group) prior to analysis.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.
Mass Spectrometry
Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), would provide both molecular weight confirmation and structural information through fragmentation patterns.
For 6-acetamidopicolinic acid (C₈H₈N₂O₃), the expected molecular ion [M+H]⁺ would appear at m/z 181.
Elemental Analysis
Combustion analysis for C, H, and N content would provide compositional verification, with theoretical values of C (53.33%), H (4.48%), and N (15.55%) for C₈H₈N₂O₃.
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